N,N,2,4-Tetrachlorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2,4-Tetrachlorobenzene-1-sulfonamide is an organosulfur compound characterized by the presence of sulfur-nitrogen bonds. This compound is part of the sulfonamide family, which has found various applications in pharmaceuticals, agrochemicals, and polymers due to its significant role in drug design and discovery programs .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,2,4-Tetrachlorobenzene-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is highly efficient as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic routes and reducing waste generation . The reaction typically involves the use of readily available low-cost commodity chemicals under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves scalable reactions. For instance, the formation of N-tert-butyl-2-benzothiazolesulfenamide on a 50 g scale with a 94% yield exemplifies the scalability of such reactions . The use of reusable catalysts, such as Ni sheets, further enhances the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,2,4-Tetrachlorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N,N,N’,N’-tetrachlorobenzene-1,3-disulfonamide, which allows the preparation of N,N-dichloroamines, nitriles, and aldehydes from primary amines . The reactions are typically carried out under mild conditions, such as in aqueous ammonia.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N,2,4-Tetrachlorobenzene-1-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which N,N,2,4-Tetrachlorobenzene-1-sulfonamide exerts its effects involves the inhibition of specific enzymes and the disruption of metabolic pathways. The compound targets enzymes involved in the synthesis of folic acid, thereby inhibiting bacterial growth and proliferation . Additionally, it can interact with proteins and other biological molecules, leading to the formation of stable complexes that disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrachlorobenzene-1,3-disulfonamide: This compound is used as an oxidizing agent and has similar applications in the preparation of N,N-dichloroamines, nitriles, and aldehydes.
Poly(N,N’-dichloro-N-ethylbenzene-1,3-disulfonamide): This compound is used as a catalyst in the synthesis of various organic molecules and has applications in the pharmaceutical industry.
Uniqueness
N,N,2,4-Tetrachlorobenzene-1-sulfonamide is unique due to its specific structural features, which allow it to form stable complexes with biological molecules and exhibit a wide range of chemical reactivity. Its ability to undergo various types of reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
610770-39-3 |
---|---|
Molecular Formula |
C6H3Cl4NO2S |
Molecular Weight |
295.0 g/mol |
IUPAC Name |
N,N,2,4-tetrachlorobenzenesulfonamide |
InChI |
InChI=1S/C6H3Cl4NO2S/c7-4-1-2-6(5(8)3-4)14(12,13)11(9)10/h1-3H |
InChI Key |
COXVRZJIMQQIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.